BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-Phase Research on Navafenterol
Saccharinate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navafenterol saccharinate (AZD8871) is a novel, inhaled, long-acting dual-pharmacology
bronchodilator currently under investigation for the treatment of chronic obstructive pulmonary
disease (COPD) and asthma. As a single molecule that combines potent muscarinic M3
receptor antagonist and [32-adrenergic receptor agonist (MABA) activities, navafenterol offers
the potential for enhanced bronchodilation compared to monotherapies by targeting two distinct
pathways involved in airway smooth muscle contraction. This technical guide provides an in-
depth overview of the early-phase research on navafenterol, summarizing key preclinical and
clinical data, detailing experimental methodologies, and visualizing its mechanism of action and
study designs.

Mechanism of Action

Navafenterol functions as a MABA, exerting its therapeutic effect through two distinct signaling
pathways in airway smooth muscle cells.
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Figure 1: Navafenterol's Dual Signaling Pathway.

As a muscarinic antagonist, navafenterol inhibits the binding of acetylcholine to M3 receptors
on airway smooth muscle, preventing Gq protein-mediated signaling that leads to increased
intracellular calcium and subsequent bronchoconstriction. Concurrently, as a 32-adrenergic
agonist, it stimulates Gs protein-coupled [32-adrenergic receptors, leading to increased cyclic
adenosine monophosphate (CAMP) levels, activation of Protein Kinase A, and ultimately,
smooth muscle relaxation and bronchodilation.

Preclinical Research
In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high affinity and potency at human muscarinic and 32-
adrenergic receptors.[1] In vitro studies have also confirmed its dual functional activity in
isolated tissues.[1]
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Target Receptor Parameter Value Assay Type
Human Muscarinic M1  pIC50 9.9 Radioligand Binding
Human Muscarinic M2 pIC50 9.9 Radioligand Binding
Human Muscarinic M3  pIC50 9.5 Radioligand Binding
Human Muscarinic M4 pIC50 10.4 Radioligand Binding
Human Muscarinic M5  pIC50 8.8 Radioligand Binding
Human B1- )
pEC50 9.0 Functional Assay
Adrenoceptor
Human 32- )
pEC50 9.5 Functional Assay
Adrenoceptor
Human (33- ]
pEC50 8.7 Functional Assay
Adrenoceptor
Guinea Pig Trachea Functional Assay
pIC50 8.6
(M3) (EFS)
Guinea Pig Trachea Functional Assay
pEC50 8.8

(B2)

(Spontaneous Tone)

Table 1: In Vitro

Receptor Binding and

Functional Activity of

Navafenterol.[1]

Navafenterol exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with half-lives

of 4.97 hours and 0.46 hours, respectively.[1] It is also selective for the 32-adrenoceptor over

the B1 and B3 subtypes by 3- and 6-fold, respectively.[1]

Experimental Protocols: In Vitro Assays
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for muscarinic, [*231]-CYP for B-adrenergic)
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l
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via rapid vacuum filtration through
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:
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:

Quantify radioactivity on filters
using a scintillation counter

l

Analyze data using non-linear regression
to determine IC50 values,
which are then converted to pIC50
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Figure 2: Representative Radioligand Binding Assay Workflow.
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e Objective: To determine the binding affinity (IC50) of navafenterol for muscarinic and 3-
adrenergic receptor subtypes.

o Materials:

o Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant
human M1-M5 or 31-3 receptors.

o Radioligands (e.g., [3H]-N-methylscopolamine for muscarinic receptors; [12°1]-cyanopindolol
for B-adrenergic receptors).

o Navafenterol saccharinate.
o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).
o Glass fiber filter plates.
o Scintillation fluid.
e Procedure:

o Cell membranes are incubated in a 96-well plate with a fixed concentration of the
appropriate radioligand and a range of concentrations of navafenterol.

o Non-specific binding is determined in the presence of a high concentration of a known
non-radioactive ligand (e.g., atropine for muscarinic receptors).

o The incubation is carried out at room temperature for a defined period (e.g., 60-120
minutes) to reach equilibrium.

o The reaction is terminated by rapid filtration through glass fiber filter plates using a cell
harvester. This separates the receptor-bound radioligand from the free radioligand.

o The filters are washed multiple times with ice-cold assay buffer to minimize non-specific
binding.

o Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a
scintillation counter.
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o The data are analyzed using non-linear regression to generate competition curves and

calculate the IC50 values, which are then converted to pIC50 (-log(IC50)).

Dissect guinea pig trachea and
prepare tracheal ring segments

i

Mount tracheal rings in organ baths
containing Krebs-Henseleit solution,
gassed with 95% 02 / 5% CO:z at 37°C

i

Allow tissues to equilibrate under
a resting tension (e.g., 1g9)

l

Induce contraction using electrical
field stimulation (EFS) or a
pharmacological agent (e.g., histamine)

'

Add cumulative concentrations of
Navafenterol to assess relaxation (agonist effect)
or pre-incubate to assess inhibition
of contraction (antagonist effect)

'

Measure changes in isometric tension
using a force transducer

'

Construct concentration-response curves
and calculate EC50/IC50 values
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Figure 3: Isolated Guinea Pig Trachea Functional Assay Workflow.

e Objective: To assess the dual functional activity of navafenterol as both a muscarinic
antagonist and a [32-agonist in a physiologically relevant tissue.

o Materials:

[¢]

Guinea pig tracheas.

Krebs-Henseleit solution.

[¢]

[e]

Organ bath system with force transducers.

o

Electrical field stimulation (EFS) electrodes.

[¢]

Contractile agents (e.g., acetylcholine, histamine).

Navafenterol saccharinate.

[¢]

e Procedure:

o Tracheal rings are prepared and mounted in organ baths containing gassed Krebs-
Henseleit solution at 37°C.

o The tissues are allowed to equilibrate under a resting tension.

o To assess muscarinic antagonism: Contractions are induced by EFS, which stimulates
cholinergic nerves to release acetylcholine. Concentration-response curves to EFS are
generated in the absence and presence of increasing concentrations of navafenterol to
determine its inhibitory effect (pIC50).

o To assess [32-agonism: The intrinsic tone of the tracheal smooth muscle is measured, or a
submaximal contraction is induced with a spasmogen like histamine. Cumulative
concentrations of navafenterol are then added to measure the relaxation response and
determine its potency (pEC50).
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o Changes in tissue tension are recorded, and concentration-response curves are plotted to

calculate potency and efficacy values.

Clinical Research: Phase | and lla Studies

Early-phase clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of inhaled navafenterol in healthy volunteers, patients with mild
asthma, and patients with moderate-to-severe COPD.

Phase | Studies

A randomized, single-blind, placebo-controlled, single-ascending-dose study (NCT02573155,
Part 1) in patients with mild asthma demonstrated that navafenterol was generally well
tolerated at doses from 50 to 2100 pg.[2] It exhibited a rapid onset of action (within 5 minutes)
and sustained bronchodilation for 24-36 hours at doses =200 ug.[2]

Another Phase | study (NCT02573155, Part 2) in patients with moderate-to-severe COPD,
which was a randomized, five-way crossover study, showed that single doses of navafenterol
(400 pg and 1800 ug) resulted in statistically significant improvements in trough Forced
Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4]
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Navafenterol Navafenterol Indacaterol Tiotropium
Parameter Placebo
400 pg 1800 ug 150 ug 18 ug
Change from
Baseline in
0.111 0.210 0.141 0.145 -
Trough FEV1
(L) on Day 2
p-value vs
<0.0001 <0.0001 <0.0001 <0.0001 -
Placebo
LS Mean
Difference vs 0.069
Indacaterol (p<0.05)
(8]
LS Mean
] 0.065
Difference vs - - - -
. . (p<0.05)
Tiotropium (L)
Treatment-
Emergent
52.9% 22.6% 34.4% 37.5% 37.5%
Adverse

Events (%)

Table 2: Key
Pharmacodyn
amic and
Safety Data
from Phase |
Study in
COPD
(NCT025731
55, Part 2).[3]
[4]

Pharmacokinetic analysis from Phase | studies revealed that plasma concentrations of

navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-

dose, with a terminal elimination half-life ranging from 15.96 to 23.10 hours.[2]
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Dose tmax (median, h) Cmax (pg/mL) Terminal Half-life (h)
400 pg 1.0 199.3 12.9-14.2

1800 pg 2.0 810.8 12.9-14.2

Table 3:

Pharmacokinetic
Parameters of
Navafenterol in COPD
Patients.[5]

Phase lla Study

A Phase lla, randomized, double-blind, three-way crossover study (NCT03645434) compared
once-daily navafenterol 600 pg with placebo and an active comparator (umeclidinium/vilanterol,
UMEC/VI) over 14 days in patients with moderate-to-severe COPD.[6][7]
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UMEC/VI (62.5/25

Parameter Navafenterol 600 ug Placebo
Hg)

Change from Baseline

) -0.046 (vs

in Trough FEV1 (L) on  0.202 (vs Placebo)
Navafenterol)

Day 15
0.075 (vs

p-value <0.0001 (vs Placebo)
Navafenterol)

Change from Baseline

in Peak FEV1 (L) on 0.388 (vs Placebo) 0.326 (vs Placebo)

Day 14

p-value <0.0001 (vs Placebo) <0.0001 (vs Placebo)

LS Mean Difference

(Navafenterol vs 0.062 (p=0.0385)

UMEC/VI) (L)

Treatment-Emergent

55.7% 55.1% 51.5%

Adverse Events (%)

Table 4: Key Efficacy
and Safety Data from
Phase lla Study in
COPD
(NCT03645434).[6][7]

The study concluded that once-daily navafenterol was well-tolerated and demonstrated similar

improvements in lung function and COPD-related symptoms compared to the established
LAMA/LABA combination.[6][7]

Experimental Protocol: Phase lla Clinical Trial
(NCT03645434)
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Figure 4: Workflow of the Phase Ila Crossover Clinical Trial (NCT03645434).
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o Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete
crossover study.[7]

o Patient Population: Men and women aged 40-85 years with a clinical diagnosis of moderate-
to-severe COPD.

e Treatments:
o Navafenterol 600 pg, once daily via dry powder inhaler.
o Umeclidinium/vilanterol (62.5 pg/25 ug), once daily via Ellipta inhaler.
o Placebo, once dalily.

o Study Periods: Each participant received all three treatments over three separate 14-day
treatment periods, separated by washout periods of 42 to 49 days.

e Primary Endpoint: Change from baseline in trough FEV1 on Day 15.[7]

e Secondary Endpoints: Included change from baseline in peak FEV1, changes in symptom
scores (Breathlessness, Cough and Sputum Scale - BCSS; COPD Assessment Tool - CAT),
safety, and pharmacokinetics.[7]

 Statistical Analysis: A mixed model for crossover designs was used to analyze the primary
and secondary efficacy endpoints.[8]

Conclusion

The early-phase research on navafenterol saccharinate has established its profile as a
potent, long-acting MABA with a rapid onset of action. Preclinical data confirm its dual
mechanism of action at the molecular and tissue levels. Phase | and lla clinical trials have
demonstrated its potential for clinically meaningful and sustained bronchodilation in patients
with obstructive airways diseases, with a safety and tolerability profile comparable to existing
therapies. These promising early-phase results support the continued investigation of
navafenterol in larger, longer-term clinical trials to fully establish its efficacy and safety in the
management of COPD and asthma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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